2-Isopropoxyisonicotinaldehyde
Overview
Description
2-Isopropoxyisonicotinaldehyde is a chemical compound with the CAS number 1462975-58-1 . It is used in various applications, including pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H11NO2/c1-7(2)12-9-5-8(6-11)3-4-10-9/h3-7H,1-2H3
. The molecular weight of this compound is 165.19 . Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Base Protection in Solid-Support Synthesis
Isopropoxyacetic anhydride, related to 2-Isopropoxyisonicotinaldehyde, has been utilized for the protection of exoaminofunctions in nucleosides during the synthesis of oligodeoxyribonucleotides on solid support. This method is advantageous as N-isopropoxyacetylated nucleosides are stable under synthesis conditions and the protection can be removed faster than with other groups, facilitating efficient synthesis of oligodeoxyribonucleotide triesters (Uznański, Grajkowski, & Wilk, 1989).
Use in Free Radical Research
Isoprostanes, similar in structure to prostaglandin F2α, are generated independently of the cyclooxygenase pathway through free radical-induced peroxidation of arachidonic acid. They serve as biomarkers and mediators of oxidative stress in diseases, and research on them has greatly contributed to understanding lipid oxidation and free radical research (Milne, Dai, & Roberts, 2015).
Biomarker for Cancer Research
D-2-Hydroxyglutarate (D-2HG), associated with this compound, has been identified as a biomarker in isocitrate dehydrogenase mutant tumors. Magnetic resonance spectroscopy (MRS) can noninvasively detect D-2HG, aiding in diagnosing and monitoring treatment responses in cancers with IDH mutations (Andronesi et al., 2013).
Biofuel Production
This compound-related compounds, like isobutanol, are potential biofuels. Recent advancements in anaerobic isobutanol production using engineered enzymes in Escherichia coli have shown promising results for biofuel commercialization, overcoming previous challenges related to cofactor imbalances in the biofuel synthesis pathway (Bastian et al., 2011).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Properties
IUPAC Name |
2-propan-2-yloxypyridine-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(2)12-9-5-8(6-11)3-4-10-9/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMUEXCKZOPBFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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